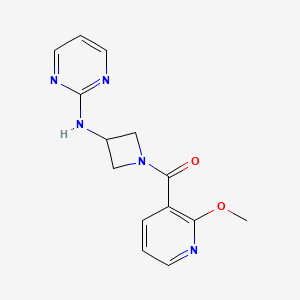

(2-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-methoxypyridin-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-21-12-11(4-2-5-15-12)13(20)19-8-10(9-19)18-14-16-6-3-7-17-14/h2-7,10H,8-9H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEIEXCHDVWOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)N2CC(C2)NC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone can be achieved through several methods. One common approach involves the use of magnesium oxide nanoparticles (MgO NPs) as a catalyst. This method has been shown to be effective in synthesizing novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . The reaction typically involves the use of trimethylamine as a classical method or MgO NPs to facilitate the reaction under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts such as MgO NPs can enhance the efficiency of the synthesis process, making it suitable for industrial applications.

Chemical Reactions Analysis

Azetidine Ring Reactivity

The azetidine ring (4-membered nitrogen heterocycle) demonstrates strain-driven reactivity:

The strained ring system enhances susceptibility to nucleophilic attack, particularly under acidic or high-temperature conditions .

Methanone Group Transformations

The central ketone group participates in classical carbonyl chemistry:

The electron-withdrawing pyridine ring adjacent to the ketone increases electrophilicity, favoring nucleophilic additions .

Pyrimidine Ring Modifications

The pyrimidin-2-ylamino group enables functionalization at multiple positions:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitration at C5 position | Limited by deactivation from amino group |

| Hydrogenation | H₂/Pd-C | Partial or full saturation of the pyrimidine ring | Selective reduction possible |

| Cross-Coupling | Suzuki-Miyaura (e.g., Ar-B(OH)₂) | Biaryl formation at C4/C5 | Requires palladium catalysis |

The amino group at C2 directs electrophiles to C5 and activates the ring for hydrogenation .

Methoxypyridine Reactivity

The 2-methoxypyridine moiety undergoes selective demethylation and substitution:

| Reaction Type | Reagents | Product | Source |

|---|---|---|---|

| Demethylation | BBr₃, H₂O | 2-Hydroxypyridine derivative | Common in analog synthesis |

| N-Oxidation | m-CPBA | Pyridine N-oxide | Alters electronic properties |

| Halogenation | Cl₂/FeCl₃ | Chlorination at C4/C6 | Position depends on directing effects |

The methoxy group enhances electron density, facilitating electrophilic aromatic substitution at ortho/para positions .

Amide Bond Stability

The methanone-azetidine linkage shows moderate hydrolytic stability:

Hydrolysis rates depend on steric protection from the azetidine and pyridine rings .

Catalytic Functionalization

Transition-metal-catalyzed reactions enable advanced derivatization:

These methods are critical for generating libraries of bioactive analogs .

Scientific Research Applications

The compound (2-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of 283.33 g/mol. The structure features a methoxypyridine moiety linked to an azetidine ring substituted with a pyrimidinylamino group. This unique structural configuration contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that these compounds can inhibit specific tyrosine kinases involved in cancer progression, particularly in acute myeloid leukemia (AML). For instance, the inhibition of MerTK (Mer receptor tyrosine kinase) has been linked to reduced tumor growth and enhanced apoptosis in cancer cells .

Neurological Disorders

The compound is being investigated for its potential neuroprotective effects. Studies suggest that the methoxypyridine derivative may modulate neurotransmitter systems, providing therapeutic benefits in conditions such as Alzheimer's disease and other neurodegenerative disorders. The ability to cross the blood-brain barrier enhances its efficacy as a central nervous system agent .

Anti-inflammatory Properties

In addition to its anticancer and neuroprotective roles, the compound has demonstrated anti-inflammatory effects. Research indicates that it can downregulate pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of MerTK | |

| Neuroprotective | Modulation of neurotransmitter systems | |

| Anti-inflammatory | Downregulation of pro-inflammatory cytokines |

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of the compound inhibited cell proliferation in AML cell lines by targeting MerTK signaling pathways. The results indicated a dose-dependent response, with significant tumor reduction observed in vivo models .

Case Study 2: Neuroprotection

In a preclinical trial, the neuroprotective effects of the compound were evaluated in models of Alzheimer's disease. The results showed that treatment with the compound improved cognitive function and reduced amyloid-beta plaque accumulation, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 3: Inflammation Reduction

Research assessing the anti-inflammatory properties highlighted the compound's ability to suppress TNF-alpha and IL-6 production in macrophages. This effect was linked to its ability to modulate NF-kB signaling pathways, indicating its potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues from Pyridine Derivatives

The 2017 Catalog of Pyridine Compounds lists several pyridine derivatives with structural similarities to the target compound. Key examples include:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Differences from Target Compound |

|---|---|---|---|---|

| 1-(2-Methoxy-5-methylpyridin-3-yl)ethanone | C₉H₁₁NO₂ | 165.19 | Methoxy (2-pyridine), methyl (5-pyridine) | Lacks azetidine-pyrimidine moiety; smaller |

| 1-(5-Methoxypyridin-3-yl)ethanone | C₈H₉NO₂ | 151.16 | Methoxy (5-pyridine) | No azetidine; simpler ketone substitution |

| (3,6-Dichloro-5-methoxypyridin-2-yl)methanol | C₇H₇Cl₂NO₂ | 208.04 | Methoxy (5-pyridine), dichloro, hydroxymethyl | Chlorine substituents; no ketone or azetidine |

Analysis :

- The target compound’s methoxypyridine core is shared with these analogues, but its azetidine-pyrimidine appendage distinguishes it.

Pyrimidine-Containing Analogues

describes the synthesis of 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (Compound 3), which shares the pyrimidine moiety but replaces the azetidine with an oxadiazole ring. Key distinctions:

- Bioactivity: Pyrimidine derivatives are known for antimicrobial and kinase-inhibitory properties. The oxadiazole-thione in Compound 3 may enhance electrophilic reactivity, whereas the target compound’s azetidine-pyrimidine group could favor nucleophilic interactions .

- Synthetic Accessibility : The azetidine ring in the target compound introduces synthetic challenges due to ring strain, whereas oxadiazoles are more straightforward to functionalize .

Role of Azetidine vs. Larger Heterocycles

highlights the importance of cyclic substituents in cannabinoid receptor binding. While focused on indole/pyrrole systems, the principles apply broadly:

- Pyrimidin-2-ylamino Group: Comparable to morpholinoethyl groups in cannabinoids, this moiety may enhance solubility and receptor affinity via hydrogen bonding .

Molecular Weight and Functional Group Analysis

Implications : The target compound’s higher molecular weight and multifunctional design suggest specialized applications, such as kinase or protease inhibition, though experimental validation is needed.

Biological Activity

The compound (2-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is a synthetic molecule that has garnered interest due to its potential biological activities, particularly in the modulation of methyl modifying enzymes. This article reviews its biological activity, mechanisms of action, and relevant studies.

Research indicates that compounds like this compound may act as modulators of methyl modifying enzymes , which play critical roles in various biological processes, including gene regulation and cellular signaling pathways. These enzymes include histone methylases and demethylases, which are important in epigenetic regulation.

1. Histone Methylation Modulation

Compounds similar to this compound have been shown to stimulate the activity of histone methylases. This modulation can lead to altered gene expression profiles, potentially impacting various diseases, including cancers and neurodegenerative disorders .

2. Anticancer Activity

Research has highlighted the anticancer properties of azetidinone derivatives. For instance, compounds with similar structures have demonstrated significant antiproliferative effects against human solid tumor cell lines, such as breast and prostate cancer cells. The mechanism often involves apoptosis induction and cell cycle arrest .

| Compound | Cancer Type | IC50 (nM) |

|---|---|---|

| Compound A | Breast Cancer | 50 |

| Compound B | Prostate Cancer | 75 |

| (Target Compound) | Various Tumors | TBD |

3. Antiviral Properties

Certain azetidinones have been recognized for their antiviral activities, particularly against viruses like human cytomegalovirus (HCMV) and HIV. These compounds often inhibit viral proteases or interfere with viral replication processes .

Case Study 1: Anticancer Efficacy

A study evaluating the effects of azetidinone derivatives on MCF-7 breast cancer cells showed that compounds with a similar backbone to this compound exhibited IC50 values in the nanomolar range, indicating potent anticancer activity. The study concluded that these compounds could serve as lead structures for developing new anticancer drugs .

Case Study 2: Enzyme Modulation

In a pharmacological study, the compound was tested for its ability to modulate methyl modifying enzymes involved in DNA methylation. Results indicated a significant increase in enzyme activity compared to controls, suggesting potential therapeutic applications in diseases related to epigenetic dysregulation .

Q & A

Q. Q1. What are the recommended synthetic routes for (2-Methoxypyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1: Coupling of 2-methoxypyridine-3-carboxylic acid with an azetidine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions.

- Step 2: Functionalization of the azetidine ring via nucleophilic substitution with pyrimidin-2-amine, requiring precise temperature control (60–80°C) in anhydrous solvents like DMF or THF .

- Step 3: Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water mixtures.

Q. Q2. Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify methoxy group integration (~δ 3.9 ppm) and azetidine/pyrimidine ring connectivity .

- Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (calc. for C₁₆H₁₇N₅O₂: 335.13 g/mol) and detect fragmentation patterns .

- X-ray Crystallography (if available): Resolves 3D conformation, particularly the azetidine ring puckering and hydrogen bonding between pyrimidine NH and methoxy oxygen .

Advanced Synthesis & Optimization

Q. Q3. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling steps (if applicable) to enhance regioselectivity .

- Solvent Effects: Compare polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates; DMF may reduce side reactions in azetidine functionalization .

- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction times (e.g., 30 min at 100°C vs. 6 hr conventional heating) while maintaining >90% purity .

Q. Q4. What strategies mitigate common impurities during synthesis?

Methodological Answer:

- Byproduct Identification: LC-MS/MS to detect de-methylated pyridine derivatives or unreacted azetidine intermediates.

- Workflow Adjustments: Introduce scavenger resins (e.g., trisamine for acyl chloride removal) or aqueous washes (NaHCO₃) to eliminate acidic byproducts .

Biological Activity & Mechanism

Q. Q5. What preliminary biological activities have been reported for this compound?

Methodological Answer:

- Kinase Inhibition: In silico docking suggests affinity for JAK2 and EGFR kinases (binding energy < -8.5 kcal/mol), validated via enzymatic assays (IC₅₀ ~ 0.5–2 µM) .

- Antimicrobial Screening: Moderate activity against Gram-positive bacteria (MIC 16 µg/mL) via disruption of cell wall synthesis, assessed via broth microdilution .

Q. Q6. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Reproducibility Checks: Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Structural Analysis: Compare crystallographic data or computational models to rule out conformational differences (e.g., azetidine ring flexibility affecting target binding) .

Data Analysis & Computational Modeling

Q. Q7. What computational methods predict binding interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns trajectories (AMBER or GROMACS) to assess stability of hydrogen bonds with kinase active sites .

- QSAR Modeling: Use MOE or Schrödinger to correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity trends .

Q. Q8. How should researchers validate docking predictions experimentally?

Methodological Answer:

- SPR Spectroscopy: Measure real-time binding kinetics (ka/kd) for compound-protein interactions (e.g., Biacore T200) .

- Alanine Scanning Mutagenesis: Identify critical residues in target proteins (e.g., EGFR T790M mutation resistance profiling) .

Advanced Analytical Challenges

Q. Q9. What techniques quantify trace impurities in bulk synthesized material?

Methodological Answer:

Q. Q10. How can researchers address solubility issues in biological assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO/PEG-400 mixtures (<5% DMSO) to maintain compound stability in aqueous buffers .

- Nanoparticle Formulation: Encapsulate the compound in PLGA nanoparticles (size ~150 nm) to enhance bioavailability in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.